molecular formula C24H19N7 B13984591 2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine

2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine

Cat. No.: B13984591
M. Wt: 405.5 g/mol
InChI Key: RAEQCNSUDIRZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2-aminopyrimidine moiety. This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline ring is formed by the cyclization of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.

    Coupling Reactions: The final step involves the coupling of the pyrimidine and quinazoline intermediates with the pyridin-2-ylmethyl group. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (dimethylformamide, dichloromethane).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated or alkylated quinazoline derivatives.

Scientific Research Applications

2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A simpler analog with similar biological activity but less structural complexity.

    Quinazoline derivatives: A broad class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.

    Pyridine derivatives: Compounds with a pyridine ring that exhibit various pharmacological activities.

Uniqueness

2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine is unique due to its combination of multiple aromatic rings and nitrogen-containing heterocycles, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H19N7

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2-aminopyrimidin-5-yl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C24H19N7/c25-24-28-13-17(14-29-24)22-30-20-11-6-10-19(16-7-2-1-3-8-16)21(20)23(31-22)27-15-18-9-4-5-12-26-18/h1-14H,15H2,(H2,25,28,29)(H,27,30,31)

InChI Key

RAEQCNSUDIRZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=C(N=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.